Dimethenamid ESA-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

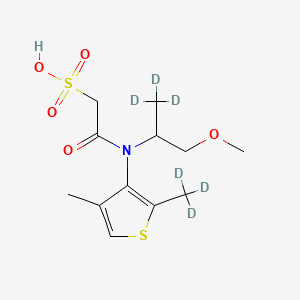

Molecular Formula |

C12H19NO5S2 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

2-[[4-methyl-2-(trideuteriomethyl)thiophen-3-yl]-(1,1,1-trideuterio-3-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid |

InChI |

InChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17)/i2D3,3D3 |

InChI Key |

YMYKMSAZEZQEER-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CS1)C)N(C(COC)C([2H])([2H])[2H])C(=O)CS(=O)(=O)O |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethenamid ESA-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethenamid ESA-d6 is the deuterium-labeled form of Dimethenamid ethanesulfonic acid (ESA), a major soil metabolite of the chloroacetamide herbicide Dimethenamid. Due to its isotopic labeling, this compound serves as an ideal internal standard for the accurate quantification of Dimethenamid ESA in various environmental and biological matrices. Its use in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise measurement by correcting for matrix effects and variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic origins, and detailed analytical protocols.

Chemical and Physical Properties

Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry. The key physical and chemical properties of this compound and its non-labeled analog are summarized below.

| Property | This compound | Dimethenamid ESA | Dimethenamid (Parent Compound) |

| Chemical Formula | C₁₂H₁₃D₆NO₅S₂[1] | C₁₂H₁₉NO₅S₂[2] | C₁₂H₁₈ClNO₂S[3] |

| Molecular Weight | 327.45 g/mol [1] | 321.4 g/mol [2] | 275.80 g/mol |

| Primary Use | Internal Standard | Analyte (Metabolite) | Herbicide |

| Common Analytical Method | LC-MS/MS | LC-MS/MS, GC-MS | GC-MS, LC-MS/MS |

Metabolic Pathway of Dimethenamid

Dimethenamid undergoes transformation in the environment, primarily through aerobic soil metabolism, leading to the formation of several degradation products, including Dimethenamid ESA and Dimethenamid oxanilic acid (OXA). The formation of Dimethenamid ESA is a significant pathway in the environmental fate of the parent herbicide. Understanding this pathway is essential for monitoring its environmental impact and for developing analytical methods to detect its metabolites.

Caption: Aerobic soil metabolism of Dimethenamid to Dimethenamid ESA.

Experimental Protocols

The quantification of Dimethenamid ESA in environmental samples, such as water, is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for accurate results.

Sample Preparation for Water Analysis

-

Sample Collection: Collect water samples in clean glass containers.

-

Fortification: To a 1.0 mL aliquot of the water sample, add a known concentration of this compound internal standard solution. For example, add 20 µL of a 1.5 ng/mL fortification solution to achieve a final concentration of 0.03 µg/L.

-

Acidification: Acidify the sample by adding 0.1% formic acid.

-

Vortexing: Thoroughly mix the sample by vortexing.

-

Direct Injection: The sample is now ready for direct injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of Dimethenamid ESA using this compound as an internal standard. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the analytes. |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 100 µL |

| Column Temperature | 40-65 °C |

Mass Spectrometry (MS/MS) Conditions:

Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the target analytes.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dimethenamid ESA | 320.1 | 121 | 25 |

| 80 | - | ||

| This compound (Internal Standard) | 326.1 | 121 | ~25 |

| 80 | - |

Note: The precursor ion for this compound is predicted to be [M-H]⁻ at m/z 326.1, which is 6 units higher than the non-labeled compound due to the six deuterium atoms. The product ions are expected to be the same as the non-labeled compound, as the fragmentation is unlikely to occur at the labeled positions. The collision energy should be optimized for the specific instrument but is expected to be similar to that of the non-deuterated standard.

Caption: General workflow for the analysis of Dimethenamid ESA.

Data Presentation

The use of an internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This method corrects for variations in extraction efficiency and instrument response, leading to highly accurate quantitative results.

Example Calibration Data Structure:

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1500 | 10000 | 0.15 |

| 0.5 | 7600 | 10200 | 0.75 |

| 1.0 | 15500 | 10100 | 1.53 |

| 5.0 | 78000 | 10300 | 7.57 |

| 10.0 | 152000 | 10000 | 15.20 |

Conclusion

This compound is an essential tool for researchers and analytical scientists studying the environmental fate of the herbicide Dimethenamid. Its use as an internal standard in LC-MS/MS methods ensures the generation of reliable and accurate quantitative data for its primary metabolite, Dimethenamid ESA. The detailed methodologies and data presented in this guide provide a solid foundation for the implementation of robust analytical protocols for the monitoring of this important environmental contaminant.

References

An In-depth Technical Guide to the Synthesis of Deuterated Dimethenamid ESA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated Dimethenamid ethanesulfonic acid (ESA), a key metabolite of the chloroacetamide herbicide, Dimethenamid. Due to the limited availability of a direct, published synthesis for this specific deuterated metabolite, this document outlines a plausible and scientifically grounded approach based on established chemical principles and available literature on the synthesis of Dimethenamid and general deuteration techniques. This guide is intended to serve as a foundational resource for researchers requiring a stable, isotopically labeled internal standard for metabolic studies and environmental analysis.

Dimethenamid ESA is a significant degradation product of Dimethenamid in the environment, primarily formed through microbial action in soil and plants.[1][2] Its analysis is crucial for understanding the environmental fate and potential impact of the parent herbicide. The use of a deuterated internal standard, such as deuterated Dimethenamid ESA, is essential for accurate quantification in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4][5]

This guide will detail a proposed multi-step synthesis, present the necessary experimental protocols in a structured format, and provide visualizations of the synthetic pathway and relevant metabolic processes.

Proposed Synthetic Pathway

The proposed synthesis of deuterated Dimethenamid ESA is conceptualized in two main stages:

-

Synthesis of Deuterated Dimethenamid: This involves the introduction of deuterium atoms onto the Dimethenamid molecule. A practical approach is the deuteration of the chloroacetyl group, as this position is synthetically accessible.

-

Conversion of Deuterated Dimethenamid to Deuterated Dimethenamid ESA: This step involves the substitution of the chlorine atom with a precursor to the ethanesulfonic acid group, followed by oxidation. This process mimics, in a chemical sense, the initial steps of metabolic degradation which involve conjugation with sulfur-containing biomolecules.

The following diagram illustrates the proposed synthetic workflow.

Figure 1: Proposed workflow for the synthesis of deuterated Dimethenamid ESA.

Experimental Protocols

The following are detailed, hypothetical methodologies for the key steps in the proposed synthesis. These protocols are based on analogous reactions found in the literature for the synthesis of Dimethenamid and related compounds.

Stage 1: Synthesis of Deuterated Dimethenamid

Objective: To synthesize deuterated Dimethenamid by acylating the precursor amine with deutero-chloroacetyl chloride.

Materials:

-

N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine

-

Deutero-chloroacetyl chloride (d2-chloroacetyl chloride)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution with stirring.

-

Slowly add a solution of d2-chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain deuterated Dimethenamid.

Stage 2: Conversion to Deuterated Dimethenamid ESA

Objective: To convert the synthesized deuterated Dimethenamid into its ethanesulfonic acid derivative.

Materials:

-

Deuterated Dimethenamid

-

Sodium sulfite

-

Ethanol

-

Water

-

Hydrochloric acid

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, dissolve the deuterated Dimethenamid (1 equivalent) in a mixture of ethanol and water.

-

Add sodium sulfite (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the collected solid or the combined organic extracts and purify by recrystallization or column chromatography to yield deuterated Dimethenamid ESA.

Data Presentation

As this guide presents a proposed synthesis, experimental data such as yields and purity are not available. However, the following table outlines the expected analytical data that should be collected to characterize the final product.

| Parameter | Expected Value/Technique | Purpose |

| Molecular Weight | 323.4 g/mol (for d2) | Confirmation of mass |

| Purity | >95% | To ensure suitability as an internal standard |

| Deuterium Incorporation | >98% | To confirm isotopic labeling |

| ¹H NMR | Spectrum consistent with structure | Structural elucidation and confirmation of deuteration |

| ¹³C NMR | Spectrum consistent with structure | Structural elucidation |

| Mass Spectrometry | Molecular ion peak corresponding to the deuterated product | Confirmation of mass and isotopic distribution |

| HPLC | Single peak | Purity assessment |

Metabolic Pathway of Dimethenamid

The synthesis of Dimethenamid ESA is inspired by its metabolic formation in organisms. The primary metabolic pathway of Dimethenamid involves conjugation with glutathione, which is a key step in the detoxification of xenobiotics. This is followed by a series of enzymatic reactions to form the ethanesulfonic acid metabolite.

Figure 2: Simplified metabolic pathway of Dimethenamid to Dimethenamid ESA.

Concluding Remarks

This technical guide provides a foundational framework for the synthesis of deuterated Dimethenamid ESA. The proposed synthetic route is based on established chemical principles and provides a starting point for researchers in need of this important analytical standard. The detailed protocols and diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity. The successful synthesis of deuterated Dimethenamid ESA will undoubtedly aid in more accurate and reliable environmental and metabolic studies of the herbicide Dimethenamid.

References

- 1. Buy dimethenamide ESA (EVT-1566205) | 205939-58-8 [evitachem.com]

- 2. Dimethenamid-ethane sulfonic acid (esa) sodium | 1418095-09-6 | TGC09509 [biosynth.com]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

An In-depth Technical Guide to the Physicochemical Properties of Dimethenamid ESA-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Dimethenamid ESA-d6, a deuterated stable isotope-labeled internal standard. Given the specialized nature of this compound, experimental data is primarily available for its non-labeled analogue, Dimethenamid ESA, and the parent herbicide, Dimethenamid-P. This document compiles the available data for these related compounds to provide a thorough understanding of the likely characteristics of this compound. It also includes detailed experimental protocols for determining key physicochemical parameters and a logical diagram illustrating the compound's role in analytical chemistry.

Core Physicochemical Data

The substitution of hydrogen with deuterium can introduce subtle changes in a molecule's physicochemical properties due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slightly alter properties such as melting point and solubility. While specific experimental data for this compound is limited, the following tables summarize the available information for it and its related, non-deuterated counterparts to provide a comparative reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Dimethenamid ESA | Dimethenamid-P |

| Molecular Formula | C₁₂H₁₃D₆NO₅S₂[1] | C₁₂H₁₉NO₅S₂[2] | C₁₂H₁₈ClNO₂S |

| Molecular Weight | 327.45 g/mol [1] | 321.4 g/mol | 275.80 g/mol |

| Melting Point | Data not available | Data not available | < -50 °C |

| Water Solubility | Data not available | High (>500 mg/L) | 1400 mg/L at 25 °C |

| LogP (Octanol-Water Partition Coefficient) | Data not available | ≤ 0 (estimated) | 1.89 |

| Density | Data not available | Data not available | 1.195 g/cm³ at 25 °C |

Relationship and Application of this compound

Dimethenamid is a pre-emergence herbicide used to control grasses and broadleaf weeds. In the environment, it degrades into metabolites, one of which is Dimethenamid ethanesulfonic acid (ESA). This compound is the deuterium-labeled version of this metabolite and is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Dimethenamid ESA in environmental and biological samples.

Caption: Logical relationship between Dimethenamid, its metabolite, and the deuterated standard.

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of organic compounds like this compound. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

A small amount of the dry, finely powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

References

The Metabolic Journey of Dimethenamid-P: An In-Depth Technical Guide to the Formation of its Ethanesulfonic Acid (ESA) Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Dimethenamid-P, with a specific focus on the formation of its significant and frequently detected ethanesulfonic acid (ESA) metabolite. Dimethenamid-P, the herbicidally active S-enantiomer of dimethenamid, is a chloroacetamide herbicide widely used for the control of annual grasses and broadleaf weeds in various crops. Understanding its metabolic fate is crucial for assessing its environmental impact, ensuring food safety, and informing regulatory decisions. This document delves into the biotransformation of Dimethenamid-P in soil, plants, and animals, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways.

Introduction to Dimethenamid-P Metabolism

The environmental and biological degradation of Dimethenamid-P is a complex process primarily driven by microbial and plant-based enzymatic systems. The primary metabolic route involves the conjugation of the parent molecule with glutathione (GSH), a key step in the detoxification of many xenobiotics. This initial conjugation is followed by a series of enzymatic modifications that ultimately lead to the formation of several polar metabolites, including the prominent Dimethenamid ethanesulfonic acid (ESA) and Dimethenamid oxanilic acid (OXA).[1][2] These metabolites are of significant interest due to their potential for mobility in soil and water systems.

Metabolic Pathways

The biotransformation of Dimethenamid-P follows distinct yet interconnected pathways in different biological systems.

Soil Metabolism

In the soil environment, microbial degradation is the principal mechanism for the dissipation of Dimethenamid-P. The herbicide is metabolized by a variety of soil microorganisms, leading to the formation of the ESA and OXA metabolites as major degradation products.[3] The aerobic soil half-life of dimethenamid can range from 8 to 41 days.[3] Under anaerobic conditions, the degradation of dimethenamid has been observed with a half-life of 13-14 days in non-autoclaved soil treatments.[4]

The proposed metabolic pathway in soil begins with the displacement of the chlorine atom of Dimethenamid-P by microbial glutathione S-transferases (GSTs), forming a glutathione conjugate. This conjugate then undergoes further enzymatic degradation, including cleavage of the glutamate and glycine residues, to form the cysteine conjugate. Subsequent oxidation of the cysteine conjugate leads to the formation of the sulfonate, Dimethenamid ESA (M27). The formation of Dimethenamid oxalamide (M23) also occurs, representing another major degradation product in soil.

Caption: Proposed metabolic pathway of Dimethenamid-P in soil.

Plant Metabolism

In plants, such as maize, soybean, and sugar beet, Dimethenamid-P is rapidly metabolized, and no parent compound is typically detected in plant tissues. The primary detoxification mechanism is conjugation with glutathione, catalyzed by plant glutathione S-transferases (GSTs). This initial step is crucial for herbicide selectivity and tolerance in crops.

Following glutathione conjugation, the resulting conjugate is further processed. This can involve the formation of γ-glutamylcysteine and cysteinylglycine dipeptide conjugates, as well as the cysteine conjugate. Subsequent enzymatic reactions, likely involving cytochrome P450 monooxygenases, lead to a variety of polar metabolites. In maize, the most common metabolites found in foliage are M23 (oxalamide) and M27 (sulfonate).

Caption: Proposed metabolic pathway of Dimethenamid-P in plants.

Animal Metabolism

Studies in rats have shown that orally administered dimethenamid is rapidly and extensively metabolized. The primary pathway of metabolism is through glutathione conjugation. This leads to the formation of a cysteine conjugate (M25) and a mercapturate conjugate (M17) as significant metabolites. In addition to the glutathione pathway, metabolism can also occur via reductive dechlorination, oxidation, hydroxylation, O-demethylation, and cyclization, indicating the involvement of cytochrome P450 enzymes. The plant metabolites, including the sulfonate (M27), have also been identified in rat urine.

Caption: Proposed metabolic pathways of Dimethenamid in rats.

Quantitative Data

The following tables summarize the available quantitative data on the detection and persistence of Dimethenamid-P and its major metabolites.

Table 1: Environmental Concentrations of Dimethenamid and its Metabolites

| Analyte | Matrix | Concentration Range | Reference |

| Dimethenamid | Surface Water | 0.02 to 2.0 ppb | |

| Dimethenamid | Groundwater | 0.007 to 0.08 ppb | |

| Dimethenamid ESA | Groundwater | 0.0001 to 0.005 mg/L | |

| Dimethenamid OXA | Groundwater | 0.0001 to 0.005 mg/L | |

| Dimethenamid ESA | Surface Water | Detected during spring flushes | |

| Dimethenamid OXA | Surface Water | Detected during spring flushes |

Table 2: Half-life of Dimethenamid in Soil

| Condition | Soil Type | Half-life (days) | Reference |

| Aerobic | Various | 8 - 41 | |

| Anaerobic | Flooded Soil | 13 - 14 | |

| Field Conditions | Haplic Chernozem | 8.8 - 12.9 |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of Dimethenamid-P metabolism.

Analysis of Dimethenamid and its Metabolites in Water

Objective: To determine the concentration of Dimethenamid, Dimethenamid ESA, and Dimethenamid OXA in water samples.

Methodology:

-

Sample Preparation:

-

A 123-mL water sample is collected.

-

Solid-phase extraction (SPE) is performed using a C-18 cartridge to isolate the analytes.

-

-

Elution:

-

The parent compound (Dimethenamid) is eluted with ethyl acetate.

-

The polar degradates (ESA and OXA) are subsequently eluted with methanol.

-

-

Detection:

-

Dimethenamid (Parent Compound): Gas Chromatography-Mass Spectrometry (GC-MS) in selected-ion mode.

-

Dimethenamid ESA and OXA (Metabolites): High-Performance Liquid Chromatography-Electrospray Mass Spectrometry (HPLC-ESPMS) in negative-ion mode.

-

Method Detection Limits: 0.01 to 0.07 µg/L.

Rat Metabolism Study

Objective: To investigate the absorption, distribution, metabolism, and excretion of Dimethenamid in rats.

Methodology:

-

Test Substance: ¹⁴C-labeled racemic dimethenamid is used.

-

Administration: The test substance is administered to Wistar rats orally by gavage or via intravenous injection.

-

Sample Collection: Urine, feces, and bile are collected at various time points (e.g., 7, 24, 48, 72, 168 hours).

-

Analysis of Metabolites:

-

Organic extracts of the excreta are analyzed by Thin-Layer Chromatography (TLC) to separate the metabolites.

-

Identification of metabolites is performed using mass spectrometry and confirmed by comparison with synthesized standards.

-

-

Radioactivity Measurement: The amount of radioactivity in excreta, organs, and carcass is measured to determine absorption, distribution, and elimination.

Plant Metabolism Study using ¹⁴C-Dimethenamid

Objective: To determine the metabolic fate of Dimethenamid in plants.

Methodology:

-

Test Substance: ¹⁴C-labeled Dimethenamid is applied to plants. A common method is to use a formulation that is sprayed pre-emergence.

-

Plant Cultivation: Plants (e.g., maize, soybean) are grown under controlled conditions.

-

Sample Collection: Plant tissues (forage, silage, grain, straw) are collected at different growth stages.

-

Extraction: Plant tissues are extracted with appropriate solvents to isolate the parent compound and its metabolites.

-

Analysis:

-

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to separate the radioactive components.

-

Mass spectrometry is used to identify the structure of the metabolites.

-

The total radioactive residue (TRR) is determined for different plant parts.

-

References

Technical Guide: Dimethenamid ESA-d6 Certificate of Analysis and Application

This technical guide provides a comprehensive overview of a representative Certificate of Analysis for Dimethenamid ESA-d6, a deuterated internal standard. It is intended for researchers, scientists, and drug development professionals who utilize this standard in quantitative analytical methods. The guide details the critical parameters found on a Certificate of Analysis, outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discusses essential quality control measures.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) for a deuterated analytical standard like this compound is a crucial document that guarantees its quality and provides essential information for its proper use.[1][2] Below is a table summarizing the typical quantitative data found on such a certificate.

Table 1: Representative Quantitative Data for this compound

| Parameter | Specification |

| Product Name | This compound |

| Catalogue Number | Varies by supplier |

| Lot Number | Varies by supplier |

| Chemical Formula | C₁₂H₁₃D₆NO₅S₂ |

| Molecular Weight | 327.44 g/mol |

| Physical State | Solution |

| Solvent | Acetonitrile |

| Concentration | 100.0 µg/mL ± 2.0% |

| Chemical Purity (by HPLC) | ≥98.0% |

| Isotopic Purity (d6) | ≥99.0 atom % D |

| Isotopic Enrichment | ≥98% |

| Storage Condition | -20°C in a dark, dry place |

| Expiration Date | Varies by lot and supplier |

Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of its non-deuterated counterpart, Dimethenamid ESA, in various matrices, particularly in environmental water samples.[3][4] The use of a stable isotopically labeled internal standard is the preferred method for quantitative bioanalysis using mass spectrometry as it helps to control for variability in sample extraction, HPLC injection, and ionization.[5]

Sample Preparation and Extraction (Based on EPA Method 535)

This protocol describes the solid-phase extraction (SPE) of a water sample for the analysis of Dimethenamid ESA, using this compound as an internal standard.

-

Sample Collection: Collect a 250 mL water sample.

-

Fortification: Add a known concentration of this compound internal standard solution to the water sample. For instance, a final concentration of 100 ng/L may be used.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., containing nonporous graphitized carbon) by passing methanol followed by reagent water through it.

-

Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Analyte Elution: Elute the retained analytes and the internal standard from the cartridge using a small volume of methanol containing 10 mM ammonium acetate.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate.

LC-MS/MS Analysis

The reconstituted sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.

-

Chromatographic Separation: Inject an aliquot (e.g., 100 µL) of the reconstituted sample into an LC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and methanol with ammonium acetate is typically used to separate Dimethenamid ESA and its deuterated internal standard.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for both Dimethenamid ESA and this compound. The precursor and product ions will differ due to the mass difference from the deuterium labeling.

-

Quantification: The concentration of Dimethenamid ESA in the original sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of Dimethenamid ESA using this compound as an internal standard.

Caption: Workflow for Dimethenamid ESA analysis using a deuterated internal standard.

Quality Control Logic for Deuterated Internal Standards

The following diagram outlines the logical steps for ensuring the quality and proper functioning of a deuterated internal standard.

References

Technical Guide: Dimethenamid ESA-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dimethenamid ESA-d6, a deuterated metabolite of the herbicide Dimethenamid. This document outlines its commercial availability, physicochemical properties, and its primary application as an internal standard in analytical chemistry. Detailed experimental protocols and a visualization of the metabolic pathway of its parent compound are also provided to support its use in research settings.

Commercial Availability and Supplier Information

This compound is commercially available as a research chemical. One known supplier is MedChemExpress (MCE), which provides this compound for laboratory use.[1][2][3][4] It is typically supplied in solid form and should be stored as per the conditions specified in the Certificate of Analysis (CoA), generally at room temperature for short-term storage in the continental US, with other locations potentially varying.[1] For long-term storage, it is recommended to follow the specific conditions outlined in the supplier's documentation.

Physicochemical and Quantitative Data

This compound is the deuterium-labeled form of Dimethenamid ethanesulfonic acid (ESA), a major metabolite of the herbicide Dimethenamid. The deuteration makes it an ideal internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

The following table summarizes the available quantitative data for this compound. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for the most accurate and up-to-date information.

| Parameter | Value | Source |

| Chemical Name | Dimethenamid ethanesulfonic acid-d6 | MedChemExpress |

| Molecular Formula | C₁₂H₁₃D₆NO₅S₂ | MedChemExpress |

| Molecular Weight | 327.45 g/mol | MedChemExpress |

| Purity | >98% (Typical, refer to lot-specific CoA) | |

| Isotopic Enrichment | (Typically >99% for deuterated compounds, refer to lot-specific CoA) | |

| Appearance | Solid (Typical, refer to lot-specific CoA) | |

| Solubility | (Refer to supplier's technical data sheet) | |

| Storage | Room temperature (short-term); refer to CoA for long-term storage | MedChemExpress |

Application as an Internal Standard: Experimental Protocol

This compound is primarily used as an internal standard in analytical methods to ensure the accuracy and precision of the quantification of Dimethenamid and its metabolites in various matrices, such as soil and water. The following is a generalized experimental protocol for its use in a water sample analysis by GC-MS, adapted from established environmental testing methodologies.

Materials and Reagents

-

This compound (Internal Standard)

-

Certified reference standard of Dimethenamid

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas for evaporation

-

GC-MS system with a suitable capillary column

Standard Preparation

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Dimethenamid reference standard into deionized water. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.

Sample Preparation and Extraction

-

Spiking: To a known volume of the water sample (e.g., 200 mL), add a precise volume of the this compound internal standard stock solution.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (Dimethenamid and this compound) from the cartridge using an appropriate solvent, such as ethyl acetate.

-

-

Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS Analysis

-

Injection: Inject an aliquot of the concentrated extract into the GC-MS system.

-

Separation and Detection: The GC will separate Dimethenamid and this compound based on their retention times. The mass spectrometer will detect the characteristic ions for each compound.

-

Quantification: The concentration of Dimethenamid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Pathway of Dimethenamid

Dimethenamid undergoes extensive metabolism in plants and animals. The primary pathway involves conjugation with glutathione (GSH), a key detoxification process in living organisms. This initial conjugation is followed by a series of enzymatic reactions that ultimately lead to the formation of various metabolites, including the ethanesulfonic acid (ESA) derivative.

The following diagram illustrates the generalized metabolic pathway of Dimethenamid leading to the formation of the ESA metabolite.

Caption: Metabolic pathway of Dimethenamid via glutathione conjugation.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the quantitative analysis of an analyte using a deuterated internal standard like this compound.

Caption: General workflow for analysis with an internal standard.

References

An In-depth Technical Guide to the Isotopic Purity of Dimethenamid ESA-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Dimethenamid ESA-d6, a deuterated internal standard crucial for accurate quantification in analytical studies. While specific batch data is not publicly available, this document outlines the standard experimental protocols, data presentation, and analytical workflows employed in the quality control of such isotopically labeled compounds.

This compound is the deuterated form of Dimethenamid ESA, a metabolite of the herbicide Dimethenamid. Its use as an internal standard in mass spectrometry-based analyses necessitates a thorough understanding of its isotopic composition to ensure data accuracy and reliability. The primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Isotopic Distribution of this compound

The isotopic purity of a deuterated compound is typically reported as the percentage of the desired deuterated species (in this case, d6) relative to other isotopic variants (d0 to d5). The following table represents a typical, albeit hypothetical, isotopic distribution for a batch of this compound.

| Isotopologue | Degree of Deuteration | Relative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.1 |

| d2 | 2 | 0.2 |

| d3 | 3 | 0.5 |

| d4 | 4 | 1.5 |

| d5 | 5 | 2.8 |

| d6 | 6 | 95.0 |

Note: This data is representative and the actual isotopic distribution will vary between different synthetic batches.

Experimental Protocols

The determination of isotopic purity relies on precise and validated analytical methods. The following are detailed protocols for the two primary techniques used.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

HRMS is a powerful technique for determining the isotopic distribution of a compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.

1. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

A working solution is then prepared by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

2. Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

-

Ionization Source: Electrospray ionization (ESI) is commonly employed in either positive or negative ion mode, depending on the analyte's properties.

-

Mass Analyzer: The analyzer is operated in full scan mode to acquire data over a relevant m/z range that includes all expected isotopologues of Dimethenamid ESA.

-

Resolution: A high resolution (e.g., > 30,000 FWHM) is crucial to resolve the isotopic peaks from potential isobaric interferences.

3. Data Analysis:

-

The mass spectrum of the analyte is acquired, showing the distribution of isotopic peaks.

-

The peak area or intensity of each isotopologue (d0 through d6) is measured.

-

The relative abundance of each isotopologue is calculated as a percentage of the total abundance of all isotopic species.

-

The isotopic purity is reported as the percentage of the d6 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Integrity

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides information on the degree and position of deuteration.

1. Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

-

An internal standard with a known concentration may be added for quantitative purposes.

2. Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: A standard proton NMR experiment is performed to detect any residual, non-deuterated sites. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

²H NMR: A deuterium NMR experiment is conducted to directly observe the signals from the deuterium nuclei. The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum, confirming the positions of deuteration.

3. Data Analysis:

-

In the ¹H NMR spectrum, the integration of residual proton signals at the labeled positions is compared to the integration of a signal from a non-deuterated part of the molecule or an internal standard to calculate the percentage of non-deuterated species.

-

The ²H NMR spectrum confirms the presence and location of the deuterium atoms.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

This comprehensive approach, combining both HRMS and NMR spectroscopy, ensures a thorough characterization of the isotopic purity of this compound, providing researchers and scientists with the confidence needed for accurate and reliable quantitative analysis.

Methodological & Application

Application Note: High-Throughput Analysis of Dimethenamid ESA in Water by LC-MS/MS

Introduction

Dimethenamid is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds in various crops.[1][2] Its degradation in the environment can lead to the formation of more polar and mobile metabolites, such as Dimethenamid ethanesulfonic acid (ESA). Due to their potential to contaminate water sources, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for their monitoring in drinking water.[3][4][5] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dimethenamid ESA in water samples, utilizing a deuterated internal standard (Dimethenamid ESA-d6) for enhanced accuracy and precision. The described methodology is based on principles outlined in EPA Method 535.

Experimental

Sample Preparation

A solid-phase extraction (SPE) procedure is employed to extract and concentrate the analyte from water samples.

Protocol:

-

To a 250 mL water sample, add the internal standard, this compound, to a final concentration of 100 ng/mL.

-

Condition a nonporous graphitized carbon SPE cartridge (0.5 g) by passing 10 mL of methanol followed by 10 mL of reagent water.

-

Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 10 mL of reagent water to remove interferences.

-

Elute the analyte and internal standard with a small volume of methanol containing 10 mM ammonium acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

Table 1: LC Parameters

| Parameter | Value |

| Column | Hypersil GOLD 50 x 2.1 mm, 3 µm or equivalent C18 column |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | As detailed in Table 2 |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 65 °C |

| Injection Volume | 25 µL |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

Table 3: Optimized MS/MS Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dimethenamid ESA | 320 | 121 |

| This compound | To be determined experimentally | To be determined experimentally |

Note: The MRM transitions for the deuterated internal standard, this compound, need to be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion will be higher by 6 Da compared to the non-labeled compound, and the product ions may or may not shift depending on the location of the deuterium labels.

Results and Discussion

This method provides excellent linearity and reproducibility for the quantification of Dimethenamid ESA in water samples. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision. The solid-phase extraction step allows for the pre-concentration of the analyte, enabling low detection limits required for regulatory monitoring.

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of Dimethenamid ESA.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the routine analysis of Dimethenamid ESA in water samples. The protocol, including solid-phase extraction and the use of a deuterated internal standard, ensures high-quality data suitable for regulatory compliance and environmental monitoring programs.

References

Application Note: High-Throughput Analysis of Dimethenamid ESA in Soil Using Dimethenamid ESA-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dimethenamid ethanesulfonic acid (ESA), a primary metabolite of the herbicide Dimethenamid, in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, Dimethenamid ESA-d6 is utilized as an internal standard to compensate for matrix effects and variations during sample preparation and analysis.[1][2] This methodology is crucial for environmental monitoring, agricultural research, and safety assessment in drug development where soil contamination is a concern.

Introduction

Dimethenamid is a widely used herbicide, and its degradation products, such as Dimethenamid ESA, are of significant environmental interest due to their potential for mobility and persistence in soil and water.[3][4] Accurate quantification of these metabolites in complex matrices like soil is challenging due to the presence of interfering substances that can cause ion suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.[5] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte of interest and experiences similar matrix effects, is the gold standard for mitigating these issues and achieving reliable quantification. This document provides a comprehensive protocol for the extraction and analysis of Dimethenamid ESA in soil, offering a valuable tool for researchers in various scientific fields.

Experimental Protocol

Materials and Reagents

-

Dimethenamid ESA analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, 99%

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

Sample Preparation: QuEChERS Extraction

-

Soil Sampling and Homogenization: Collect representative soil samples and homogenize them to ensure uniformity. Air-dry the soil and sieve it through a 2 mm mesh to remove large debris.

-

Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Hydration (for dry soil): If the soil is dry, add 8 mL of water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.

-

Internal Standard Spiking: Spike the sample with a known amount of this compound solution in acetonitrile.

-

Extraction:

-

Add 10 mL of 1% formic acid in acetonitrile to the tube.

-

Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program: A suitable gradient program should be developed to ensure the separation of Dimethenamid ESA from matrix interferences. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.

-

Injection Volume: 5-10 µL

-

Column Temperature: 40 °C

-

MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for Dimethenamid ESA and this compound should be determined by direct infusion of the standards.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of Dimethenamid ESA in soil using the described method. These values are representative and should be validated in the user's laboratory.

Table 1: LC-MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Dimethenamid ESA | To be determined | To be determined | To be determined | To be optimized |

| This compound | To be determined | To be determined | - | To be optimized |

Note: Specific m/z values need to be experimentally determined.

Table 2: Method Validation Parameters

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1 µg/kg |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |

| Linearity (R²) | > 0.99 |

| Recovery | 70 - 120% |

| Precision (RSD%) | < 15% |

| Matrix Effect | Compensated by IS |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the analysis of Dimethenamid ESA in soil.

Diagram 2: Role of Internal Standard

Caption: Mitigation of errors using a deuterated internal standard.

Conclusion

The described method provides a reliable and high-throughput approach for the quantification of Dimethenamid ESA in soil. The use of a stable isotope-labeled internal standard, this compound, is critical for overcoming the challenges associated with complex soil matrices, ensuring data of high quality and accuracy. This protocol is readily adaptable for routine monitoring and research applications in environmental and agricultural sciences.

References

Application Note and Protocol for the Isotope Dilution Mass Spectrometry of Dimethenamid ESA

This document provides a detailed protocol for the quantitative analysis of Dimethenamid ethanesulfonic acid (ESA), a key degradation product of the herbicide Dimethenamid, in water samples. The method employs Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate and precise quantification. This application note is intended for researchers, scientists, and professionals in the fields of environmental monitoring and drug development.

Introduction

Dimethenamid is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds in various crops. Its degradation in the environment leads to the formation of more polar and mobile metabolites, including Dimethenamid ESA. Due to its potential to contaminate ground and surface water, sensitive and reliable analytical methods are required for its monitoring.

Isotope dilution mass spectrometry is a highly accurate quantification technique that utilizes a stable isotope-labeled (SIL) internal standard of the analyte. The SIL internal standard is chemically identical to the analyte and exhibits similar behavior during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response. This protocol details a robust IDMS method for the determination of Dimethenamid ESA in water, leveraging the commercially available D3-O-Dimethenamid ESA as an internal standard.

Experimental Protocol

This protocol is based on established methodologies such as U.S. EPA Method 535, adapted for isotope dilution analysis.[1][2]

Materials and Reagents

-

Standards:

-

Dimethenamid ESA sodium salt (analytical standard)

-

D3-O-Dimethenamid ESA sodium salt solution (100 µg/mL in Acetonitrile) as internal standard (IS)[3]

-

-

Solvents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Reagents:

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Solid-Phase Extraction (SPE):

-

Graphitized carbon SPE cartridges (0.5 g)[1]

-

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dimethenamid ESA in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with ultrapure water containing 0.1% formic acid.[4]

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the D3-O-Dimethenamid ESA sodium salt stock solution with methanol.

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at or below 6°C, protected from light. Samples should be extracted within 14 days of collection.

-

Spiking: To a 250 mL water sample, add a known amount of the D3-O-Dimethenamid ESA internal standard spiking solution.

-

SPE Cartridge Conditioning: Condition the graphitized carbon SPE cartridge with methanol followed by ultrapure water.

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with ultrapure water to remove interferences.

-

Elution: Elute the analytes from the cartridge with methanol containing 10 mM ammonium acetate.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ultrapure water containing 5 mM ammonium acetate and 0.1% formic acid.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Ultrapure water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A suitable gradient program to achieve chromatographic separation of Dimethenamid ESA from matrix components.

-

Injection Volume: 10-100 µL.

-

Ionization Mode: ESI in negative ion mode.

Data Presentation

Quantitative data for the analysis of Dimethenamid ESA should be summarized for clear comparison.

| Parameter | Dimethenamid ESA | D3-O-Dimethenamid ESA (IS) | Reference |

| Precursor Ion (m/z) | 320.1 | 323.1 | |

| Product Ion 1 (Quantifier, m/z) | 121 | 121 | |

| Product Ion 2 (Qualifier, m/z) | 80 | 80 | |

| Collision Energy (eV) | Optimized for instrument | Optimized for instrument | |

| Limit of Detection (LOD) | 0.006 - 0.057 µg/L | N/A | |

| Limit of Quantification (LOQ) | 0.05 ppb | N/A | |

| Recovery | Compensated by IS | N/A | |

| **Linearity (R²) | >0.99 | N/A |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the isotope dilution mass spectrometry of Dimethenamid ESA.

Figure 1: Experimental workflow for Dimethenamid ESA analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of Dimethenamid ESA in water samples using isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. The described method, based on established EPA protocols, is suitable for routine environmental monitoring and research applications. The clear workflow and tabulated data provide a solid foundation for researchers and scientists to implement this robust analytical technique.

References

Application Notes and Protocols for Calibration Curve Preparation of Dimethenamid ESA using Dimethenamid ESA-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethenamid is a chloroacetamide herbicide used to control grasses and broadleaf weeds in a variety of crops. Its degradation in the environment leads to the formation of more polar and mobile metabolites, including Dimethenamid ethanesulfonic acid (ESA). Monitoring the levels of Dimethenamid ESA in environmental and biological matrices is crucial for assessing environmental fate and potential exposure risks.

Accurate quantification of Dimethenamid ESA is typically achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This powerful analytical technique offers high sensitivity and selectivity. A critical component of a robust quantitative LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and variations in sample processing and instrument response. Dimethenamid ESA-d6, a deuterated analog of Dimethenamid ESA, is an ideal internal standard for this purpose.

This document provides a detailed protocol for the preparation of calibration curves for the quantification of Dimethenamid ESA using this compound as the internal standard. The protocol is intended for researchers, scientists, and professionals involved in analytical method development and sample analysis.

Materials and Reagents

-

Dimethenamid ESA (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Matrix blank (e.g., control water, blank plasma)

-

Calibrated pipettes and sterile, non-leachable containers

Experimental Protocols

Preparation of Stock Solutions

The integrity of a quantitative assay is highly dependent on the quality and accuracy of the reference standards. It is crucial to accurately weigh the analytical standards and use high-purity solvents.

3.1.1. Dimethenamid ESA Primary Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of Dimethenamid ESA analytical standard into a 10 mL volumetric flask.

-

Dissolve the standard in methanol and bring the volume to the mark.

-

Cap the flask and vortex until the standard is completely dissolved.

-

This primary stock solution has a concentration of 1 mg/mL. Store at -20°C in an amber vial.

3.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask.

-

Dissolve the standard in methanol and bring the volume to the mark.

-

Cap the flask and vortex until the standard is completely dissolved.

-

This IS stock solution has a concentration of 1 mg/mL. Store at -20°C in an amber vial.

Preparation of Working Solutions

To avoid errors associated with pipetting very small volumes, it is recommended to prepare intermediate working solutions.

3.2.1. Dimethenamid ESA Working Standard Solution (10 µg/mL)

-

Pipette 100 µL of the 1 mg/mL Dimethenamid ESA primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

This working standard solution has a concentration of 10 µg/mL.

3.2.2. This compound Internal Standard (IS) Working Solution (1 µg/mL)

-

Pipette 10 µL of the 1 mg/mL this compound IS stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

This IS working solution has a concentration of 1 µg/mL.

Preparation of Calibration Curve Standards

The preparation of calibration standards should be performed by spiking the appropriate matrix (e.g., reagent water for environmental samples, blank plasma for biological samples) to mimic the composition of the unknown samples. This helps to mitigate matrix effects. It is advisable to avoid serial dilutions to prevent the propagation of errors.

The following table outlines the preparation of a seven-point calibration curve with concentrations ranging from 0.05 ng/mL to 10 ng/mL. The final volume of each calibration standard is 1 mL.

Table 1: Preparation of Calibration Curve Standards

| Calibration Standard ID | Concentration of Dimethenamid ESA (ng/mL) | Volume of 10 µg/mL Dimethenamid ESA Working Standard (µL) | Volume of Matrix (µL) | Volume of 1 µg/mL IS Working Solution (µL) | Final Volume (mL) |

| CAL 1 | 0.05 | 0.5 | 989.5 | 10 | 1 |

| CAL 2 | 0.1 | 1 | 989 | 10 | 1 |

| CAL 3 | 0.5 | 5 | 985 | 10 | 1 |

| CAL 4 | 1.0 | 10 | 980 | 10 | 1 |

| CAL 5 | 2.5 | 25 | 965 | 10 | 1 |

| CAL 6 | 5.0 | 50 | 940 | 10 | 1 |

| CAL 7 | 10.0 | 100 | 890 | 10 | 1 |

Note: The final concentration of the this compound internal standard in each calibration standard is 10 ng/mL.

Sample Preparation and Analysis

The prepared calibration standards, along with quality control (QC) samples and unknown samples, should be processed and analyzed using the same procedure. A common approach for water samples is solid-phase extraction (SPE) followed by LC-MS/MS analysis, as outlined in EPA Method 535.

3.4.1. Example LC-MS/MS Conditions

The following are typical LC-MS/MS conditions for the analysis of Dimethenamid ESA. These should be optimized for the specific instrumentation used.

Table 2: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Dimethenamid ESA: e.g., m/z 320 -> 121 |

| This compound: To be determined based on mass shift | |

| Collision Energy | Optimized for each transition |

Data Analysis and Calibration Curve Construction

-

Acquire the chromatograms for the calibration standards.

-

Integrate the peak areas for both Dimethenamid ESA and this compound (IS).

-

Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Dimethenamid ESA) / (Peak Area of this compound)

-

Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of Dimethenamid ESA (x-axis).

-

Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be applied to address heteroscedasticity.

-

The calibration curve should have a coefficient of determination (r²) of ≥ 0.995.

-

The concentration of Dimethenamid ESA in unknown samples can then be determined by interpolating their response ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the preparation and analysis of Dimethenamid ESA calibration standards.

Logical Relationship of Components

Caption: Relationship between analytical components for quantitative analysis.

References

Application Note: Quantitative Analysis of Dimethenamid and Its Metabolites in Environmental Samples by Gas Chromatography-Mass Spectrometry with Deuterated Internal Standards

Audience: This document is intended for researchers, analytical chemists, and environmental scientists involved in pesticide residue analysis.

Introduction

Dimethenamid is a chloroacetamide herbicide widely used for pre-emergent or early post-emergent control of annual grasses and broadleaf weeds in crops like corn, soybeans, and sugar beets.[1][2] Like many pesticides, Dimethenamid undergoes metabolic transformation in the environment and in organisms, leading to the formation of various metabolites. Monitoring the parent compound and its degradation products is crucial for assessing environmental fate, contamination levels, and potential toxicological risks.

The primary metabolic pathway for Dimethenamid in both plants and animals involves glutathione conjugation, followed by further degradation.[2][3][4] Other pathways include oxidation, hydroxylation, and demethylation, resulting in a range of metabolites such as M23 (oxalamide), M25 (cysteine conjugate), M17 (mercapturate), and M27 (sulfonate).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, many of Dimethenamid's metabolites are polar and non-volatile, necessitating a chemical derivatization step to make them amenable to GC analysis. This application note describes a robust method for the simultaneous quantification of Dimethenamid and its key metabolites in soil and water samples using GC-MS. The method incorporates the use of deuterated internal standards for isotope dilution, which corrects for analyte loss during sample preparation and instrumental variability, thereby ensuring high accuracy and precision.

Metabolic Pathway of Dimethenamid

Dimethenamid is extensively metabolized primarily through the glutathione (GSH) conjugation pathway. This initial step is followed by enzymatic cleavage to form cysteine and mercapturic acid conjugates. Other significant metabolic reactions include oxidation and cyclization.

References

Application of Dimethenamid ESA-d6 in Herbicide Degradation Studies

Application Note and Protocol

Introduction

Dimethenamid, a chloroacetamide herbicide, is widely used for the control of annual grasses and small-seeded broadleaf weeds in a variety of crops. Understanding its environmental fate and degradation pathways is crucial for assessing its potential ecological impact. The primary degradation products of dimethenamid in the environment are its ethanesulfonic acid (ESA) and oxanilic acid (OXA) metabolites.[1][2][3] Accurate quantification of these polar degradates is essential for monitoring their presence in soil and water systems.

Dimethenamid ESA-d6 is the deuterium-labeled stable isotope of the dimethenamid ESA metabolite. It serves as an ideal internal standard for quantitative analysis in herbicide degradation studies.[4] The use of a stable isotope-labeled internal standard is a robust analytical technique that corrects for variations in sample extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical results. This application note provides a detailed protocol for the use of this compound in laboratory-based herbicide degradation studies, focusing on its application in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

In a typical herbicide degradation study, a soil or water sample is fortified with dimethenamid and incubated under controlled conditions. At specified time intervals, subsamples are collected and extracted to measure the concentration of the parent compound and its degradation products. By spiking the sample with a known concentration of this compound just before extraction, the ratio of the native analyte (Dimethenamid ESA) to the labeled internal standard can be used to accurately quantify the concentration of the metabolite. The near-identical chemical and physical properties of the analyte and its deuterated analog ensure that they behave similarly during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of dimethenamid and its metabolites using LC-MS/MS with the aid of isotopically labeled internal standards. These values are compiled from various analytical methods and demonstrate the performance of such assays.

Table 1: Method Detection and Quantification Limits

| Analyte | Method Detection Limit (MDL) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |

| Dimethenamid | 0.01 - 0.07 | 0.03 - 0.10 | [1] |

| Dimethenamid ESA | 0.01 - 0.07 | 0.03 - 0.10 | |

| Dimethenamid OXA | 0.01 - 0.07 | 0.10 |

Table 2: Analyte Recovery Rates

| Analyte | Fortification Level (ppb) | Average Recovery (%) | Reference |

| Dimethenamid | 0.10 - 100 | 95 - 105 | |

| Dimethenamid ESA | 0.10 - 100 | 95 - 105 | |

| Dimethenamid OXA | 0.10 - 100 | 95 - 105 |

Experimental Protocols

Aerobic Soil Degradation Study

This protocol describes a laboratory experiment to evaluate the aerobic degradation of dimethenamid in soil.

Materials:

-

Dimethenamid analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Freshly collected and sieved soil

-

Incubation chambers

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Soil Fortification: Treat a known mass of soil with a standard solution of dimethenamid to achieve the desired starting concentration.

-

Incubation: Place the treated soil in incubation chambers and maintain at a constant temperature and moisture level.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect soil subsamples.

-

Extraction:

-

To a soil subsample, add a known volume of the this compound internal standard solution.

-

Add an extraction solvent (e.g., acetonitrile/water mixture).

-

Shake vigorously and then centrifuge to separate the soil from the supernatant.

-

-

Sample Cleanup (Solid Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes (dimethenamid and its metabolites) with methanol.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10/90 acetonitrile/water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column and a gradient elution program.

-

Detect and quantify the parent compound and its metabolites using multiple reaction monitoring (MRM) in both positive (for parent compound) and negative (for ESA and OXA metabolites) ion modes.

-

Water Sample Analysis

This protocol is for the analysis of dimethenamid and its metabolites in water samples.

Materials:

-

Dimethenamid and its metabolite analytical standards

-

This compound internal standard solution

-

Water sample

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Fortification: To a known volume of the water sample, add a precise amount of the this compound internal standard solution.

-

Sample Cleanup (Solid Phase Extraction):

-

Pass the fortified water sample through a conditioned C18 SPE cartridge.

-

Elute the parent compound with a less polar solvent (e.g., ethyl acetate) and the more polar metabolites (ESA and OXA) with a more polar solvent (e.g., methanol).

-

-

Sample Concentration and Reconstitution:

-

Concentrate the separate fractions and reconstitute in a suitable solvent for the respective analytical method (GC-MS for the parent, LC-MS/MS for the metabolites).

-

-

Analysis:

-

Analyze the parent compound fraction by Gas Chromatography-Mass Spectrometry (GC-MS) in selected-ion mode.

-

Analyze the metabolite fraction by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry (HPLC-ESPMS) in negative-ion mode.

-

Visualizations

Caption: Experimental workflow for a herbicide degradation study.

Caption: Simplified degradation pathway of Dimethenamid.

Caption: Logic of quantification using an internal standard.

References

- 1. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization